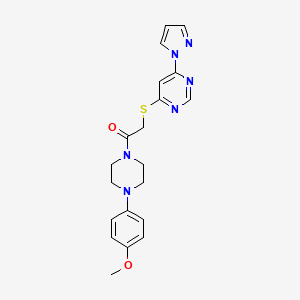

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

説明

This compound features a pyrimidine core substituted at the 6-position with a 1H-pyrazole ring via a thioether linkage (-S-). The synthesis of analogous compounds involves nucleophilic substitution reactions between bromo-ethanone intermediates and heterocyclic thiols under basic conditions (e.g., triethylamine in ethanol) . Such derivatives are often explored for antiproliferative or kinase inhibitory activities due to their structural resemblance to purine analogs .

特性

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-28-17-5-3-16(4-6-17)24-9-11-25(12-10-24)20(27)14-29-19-13-18(21-15-22-19)26-8-2-7-23-26/h2-8,13,15H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWPBUVEAOUDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The structure features a pyrimidine ring , a pyrazole moiety , and a piperazine ring , which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives with similar structures have been shown to inhibit enzymes such as PARP1, which is involved in DNA repair mechanisms and cancer progression .

- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and exhibit anxiolytic or antidepressant effects.

- Antimicrobial Activity : Compounds with similar thioether linkages have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens .

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .

Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar structural features showed IC90 values ranging from 3.73 to 40.32 μM, suggesting potential for further development in treating tuberculosis .

Data Table: Summary of Biological Activities

| Compound Name | Structure | Biological Activity | IC50/IC90 Values |

|---|---|---|---|

| 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | Structure | Anticancer, Antimicrobial | IC50: 18 μM (breast cancer), IC90: 40.32 μM (tuberculosis) |

| Similar Thioether Derivative | Structure | Antimicrobial | - |

| Piperazine Derivative | Structure | Enzyme Inhibitor (PARP1) | - |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Core Heterocycles: The target compound’s pyrimidine-thioether scaffold is distinct from pyridazinone () or pyrazolo-pyrimidine () cores in analogs. These differences influence electronic properties and binding affinities.

- Substituent Effects : The 4-methoxyphenyl group on the piperazine (target) contrasts with fluorophenyl () or trifluoromethylphenyl () moieties, altering steric and electronic profiles. Methoxy groups may enhance solubility, while fluorinated groups improve metabolic stability .

Critical Reaction Parameters:

- Base: Triethylamine is commonly used to deprotonate thiols, facilitating nucleophilic attack on the bromo-ethanone intermediate .

- Solvent: Ethanol or dioxane is preferred for solubility and reaction homogeneity .

- Temperature : Reactions typically proceed at room temperature or mild reflux (40–60°C) to avoid decomposition of sensitive intermediates .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。